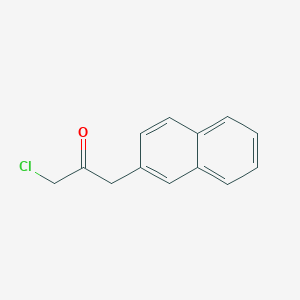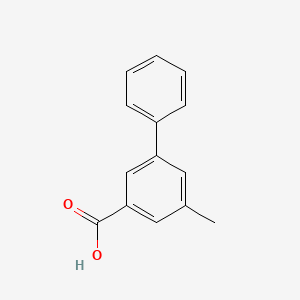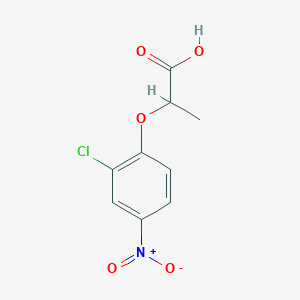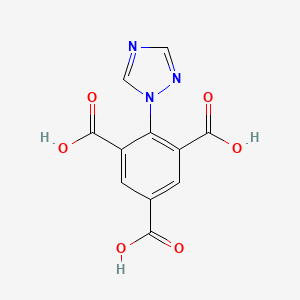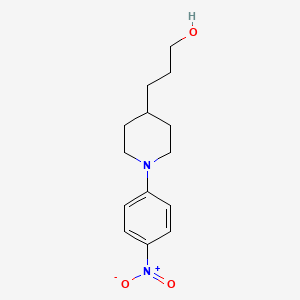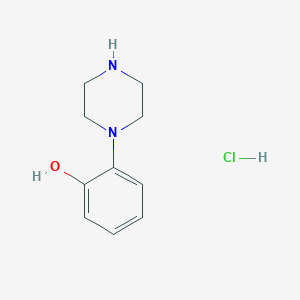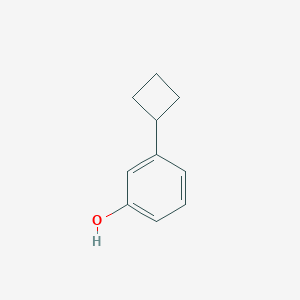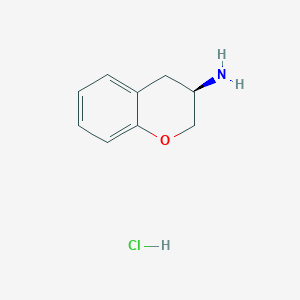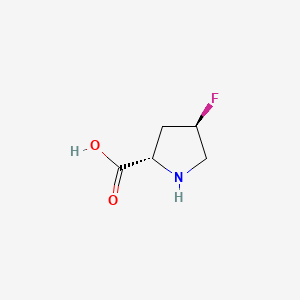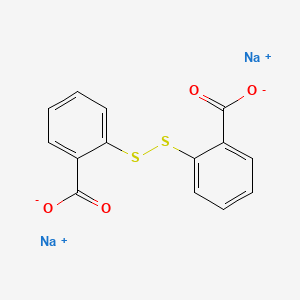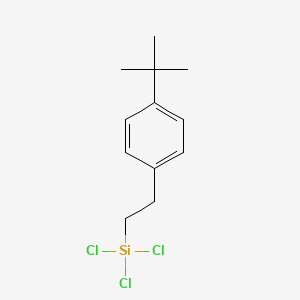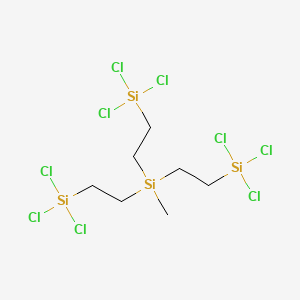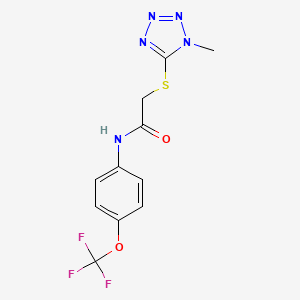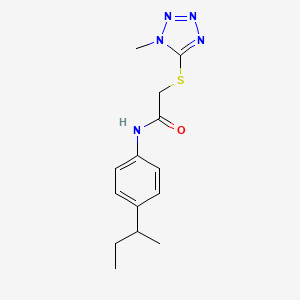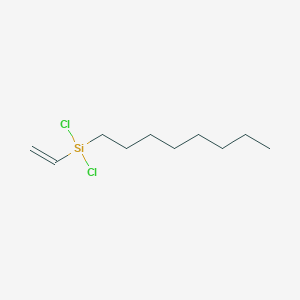
Vinyloctyldichlorosilane
Overview
Description
Vinyloctyldichlorosilane is an organosilicon compound with the molecular formula C10H20Cl2Si and a molecular weight of 239.25 g/mol. This compound belongs to the family of chlorosilanes, which are characterized by the presence of silicon-chlorine bonds. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of vinyloctyldichlorosilane typically involves the selective silylation of ethylene. This process includes reacting a hydridochlorosilane compound with ethylene in the presence of a catalyst, such as a Ru (0) complex . The reaction can be conducted as a dehydrogenative coupling to produce vinylchlorosilane compounds or as a hydrosilylation to produce ethylchlorosilane compounds . Industrial production methods often involve the hydrolysis or methanolysis of dichlorosilanes, leading to a mixture of linear and cyclic oligomeric siloxanes .
Chemical Reactions Analysis
Vinyloctyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The silicon-chlorine bonds can be substituted with other groups, such as alkoxy or amino groups, under appropriate conditions.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Polymerization: Can be used as a monomer in the production of silicone polymers.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and silicone polymers .
Scientific Research Applications
Vinyloctyldichlorosilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of vinyloctyldichlorosilane involves the reactivity of its silicon-chlorine bonds. These bonds can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. The compound’s ability to form stable siloxane bonds makes it valuable in the production of silicone polymers and coatings .
Comparison with Similar Compounds
Vinyloctyldichlorosilane can be compared with other chlorosilanes, such as:
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon.
Dimethyldichlorosilane ((CH3)2SiCl2): Commonly used in the production of silicone polymers.
Methyltrichlorosilane (CH3SiCl3): Utilized in the synthesis of various organosilicon compounds .
This compound is unique due to its vinyl and octyl groups, which provide distinct reactivity and properties compared to other chlorosilanes.
Properties
IUPAC Name |
dichloro-ethenyl-octylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2Si/c1-3-5-6-7-8-9-10-13(11,12)4-2/h4H,2-3,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWPELLKFHMIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C=C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211985-85-2 | |
| Record name | Dichloroethenyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211985-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


